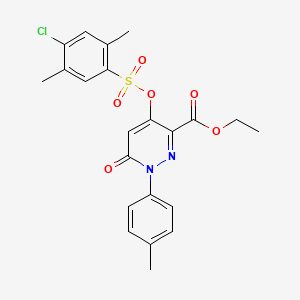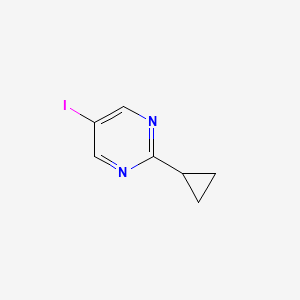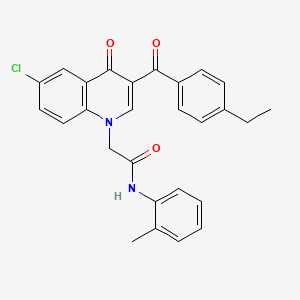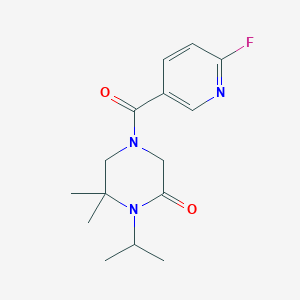![molecular formula C27H18O2 B2488081 (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal CAS No. 137348-50-6](/img/structure/B2488081.png)
(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal, also known as DPP, is a chemical compound that belongs to the class of indenopyran derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and materials science. In
Mécanisme D'action
The mechanism of action of (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various disease states. For example, (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism.
Biochemical and Physiological Effects:
(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines in activated macrophages. In vivo studies have revealed that (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal can inhibit tumor growth and metastasis in animal models of cancer. It has also been shown to improve insulin sensitivity and glucose tolerance in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal is its versatility as a scaffold for the development of novel drug candidates and functional materials. Its relatively simple synthesis method and high yield make it an attractive starting material for organic synthesis. However, one of the limitations of (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal is its poor solubility in water, which can limit its applicability in certain biological assays.
Orientations Futures
There are several future directions for the study of (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal. One area of research is the development of (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal-based therapeutics for the treatment of various diseases. Another area of research is the synthesis of novel (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal derivatives with improved solubility and bioactivity. Additionally, the use of (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal as a building block for the synthesis of functional materials is an area of active research. Further studies are also needed to elucidate the precise mechanism of action of (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal and its potential side effects.
Méthodes De Synthèse
The synthesis of (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal involves the reaction of 2,4-diphenylacetonitrile with 2-hydroxybenzaldehyde in the presence of a base catalyst. The resulting product is then subjected to a Wittig reaction with ethyltriphenylphosphonium bromide, followed by a dehydration reaction to give (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal.
Applications De Recherche Scientifique
(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal has been shown to exhibit potent anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. In drug discovery, (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal has been used as a scaffold for the development of novel drug candidates. In materials science, (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal has been employed as a building block for the synthesis of functional materials, such as organic light-emitting diodes and organic field-effect transistors.
Propriétés
IUPAC Name |
(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O2/c28-17-9-16-23-21-14-7-8-15-22(21)26-24(19-10-3-1-4-11-19)18-25(29-27(23)26)20-12-5-2-6-13-20/h1-18H/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNIGUWWNVNDPK-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C(=C3O2)C=CC=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C(=C3O2)/C=C/C=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B2488004.png)



![1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2488011.png)
![2-Methyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2488015.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2488016.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2488019.png)
